molecular formula C16H16N6 B6078154 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole

5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6078154
M. Wt: 292.34 g/mol
InChI Key: XDHRBIWREVWRBP-UHFFFAOYSA-N
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Description

5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole: is a heterocyclic compound that features a unique structure combining pyrazole and imidazo[4,5-c]pyrazole moieties

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-11(12-6-4-3-5-7-12)22-16-14(9-18-22)19-15(20-16)13-8-17-21(2)10-13/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRBIWREVWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=N2)NC(=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the 1-methyl group.

    Formation of the imidazo[4,5-c]pyrazole ring: This involves the cyclization of the alkylated pyrazole with an appropriate diamine and a carbonyl compound under reflux conditions.

    Introduction of the phenylethyl group: The final step involves the alkylation of the imidazo[4,5-c]pyrazole ring with a phenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazo[4,5-c]pyrazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazo[4,5-c]pyrazole derivatives.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-b]pyridine
  • 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]quinoline

Comparison

  • Structural Differences : The primary difference lies in the heterocyclic ring fused to the imidazo[4,5-c]pyrazole core.
  • Unique Properties : 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of pyrazole and imidazo[4,5-c]pyrazole rings, which may confer distinct biological activities and chemical reactivity.

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